molecular formula C5H4N4O2S B13441811 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione

Cat. No.: B13441811
M. Wt: 187.16 g/mol
InChI Key: SXHQUGJSTGOXMD-QZJDPFNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione typically involves the reaction of uric acid with thiol-containing reagents. One common method is the reaction of uric acid with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield thiouric acid . The reaction conditions usually require a controlled temperature and pH to ensure the selective substitution of the oxygen atom with sulfur.

Industrial Production Methods

Industrial production of thiouric acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thiouric acid can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The sulfur atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.

    Reducing agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for thiouric acid.

    Substitution reagents: Halides, amines, or other nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Thiols and other sulfur-containing derivatives.

    Substitution products: Various substituted purine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other sulfur-containing purine derivatives, which can be studied for their chemical properties and reactivity.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in treating gout or other conditions related to purine metabolism.

    Industry: Thiouric acid and its derivatives may be used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. As a sulfur-containing purine derivative, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase . This inhibition can lead to reduced production of uric acid and its associated effects. Additionally, the compound’s antioxidant properties may contribute to its biological activity by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione is unique among purine derivatives due to the presence of a sulfur atom in place of an oxygen atom. This structural modification imparts distinct chemical and biological properties to the compound. Similar compounds include:

    Uric acid: The parent compound, which has oxygen atoms instead of sulfur.

    Xanthine: Another purine derivative with different functional groups.

    Theobromine and caffeine: Methylxanthines with stimulant properties.

Properties

Molecular Formula

C5H4N4O2S

Molecular Weight

187.16 g/mol

IUPAC Name

6-sulfanylidene-7,9-dihydro-3H-purine-2,8-dione

InChI

InChI=1S/C5H4N4O2S/c10-4-6-1-2(7-4)8-5(11)9-3(1)12/h(H4,6,7,8,9,10,11,12)/i1+1,3+1,4+1

InChI Key

SXHQUGJSTGOXMD-QZJDPFNNSA-N

Isomeric SMILES

C12=[13C]([13C](=S)NC(=O)N1)N[13C](=O)N2

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=S

Origin of Product

United States

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